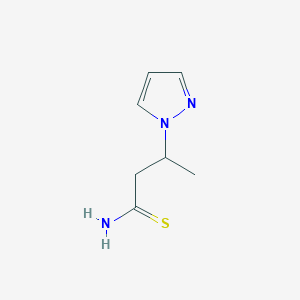

3-(1H-pyrazol-1-yl)butanethioamide

Description

3-(1H-Pyrazol-1-yl)butanethioamide is a sulfur-containing organic compound featuring a pyrazole ring linked to a butanethioamide backbone. The pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms) and the thioamide group (C=S) confer unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-pyrazol-1-ylbutanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-6(5-7(8)11)10-4-2-3-9-10/h2-4,6H,5H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQSAQQUIFVYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=S)N)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)butanethioamide typically involves the reaction of pyrazole derivatives with butanethioamide precursors. One common method includes the condensation of pyrazole with butanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)butanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(1H-pyrazol-1-yl)butanethioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)butanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide

- Structure : Differs by a trifluoromethyl (-CF₃) substituent on the pyrazole ring.

- Key Properties : Fluorination enhances lipophilicity and metabolic stability but may introduce steric hindrance.

- Status : Discontinued (CymitQuimica, 2025), suggesting challenges in synthesis, stability, or efficacy .

5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

- Structure : Pyrazolopyrimidine core with a 2,5-difluorophenyl-pyrrolidine substituent.

- Biological Activity : Patented as a TRK kinase inhibitor for cancer treatment, highlighting pyrazole’s role in targeting kinase domains .

- Comparison : The pyrazolopyrimidine core enables π-π stacking in enzyme active sites, whereas the butanethioamide’s flexible chain may favor different binding modes.

Comparative Data Table

Impact of Structural Variations

- Pyrazole Substitution : Fluorinated derivatives (e.g., CF₃) increase electronegativity and bioavailability but may reduce solubility or cause toxicity, as seen in the discontinued analog .

- Core Structure : Pyrazolopyrimidine derivatives (e.g., the patented TRK inhibitor) exhibit rigid, planar structures ideal for enzyme inhibition, while the butanethioamide’s flexible chain may limit target specificity but enhance adaptability in drug design .

- Thioamide vs.

Research Findings and Methodological Considerations

- Crystallographic Analysis : Programs like SHELXL (–2) are widely used for small-molecule refinement, suggesting that structural studies of this compound would employ similar tools to resolve its conformation and intermolecular interactions .

- Synthetic Challenges : The discontinued fluorinated analog underscores the difficulty in balancing functional group incorporation with stability, a critical factor in pharmaceutical development .

Biological Activity

3-(1H-pyrazol-1-yl)butanethioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrazole ring linked to a butanethioamide moiety. The thioamide functional group is significant for its reactivity and interaction with biological targets. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thioamide group can participate in hydrogen bonding and coordinate with metal ions, which may enhance its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain kinases involved in cell signaling pathways, which is crucial for cancer therapy.

- Antimicrobial Activity : Preliminary studies indicate that it may disrupt bacterial cell membranes, leading to cell lysis and death.

Biological Activities

Research highlights several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent.

- Anticancer Effects : Some research indicates that the compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways .

Comparative Studies

Comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1-methyl-1H-pyrazol-4-yl)butanethioamide | Similar pyrazole and thioamide structure | Antimicrobial, potential anticancer effects |

| 3-(1H-pyrazol-1-yl)butanoic acid | Contains a carboxylic acid instead of a thioamide | Lacks significant antimicrobial activity |

| 3-(1H-pyrazol-1-yl)butanenitrile | Contains a nitrile group instead of a thioamide | Different reactivity profile |

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibiotics.

- Cancer Cell Proliferation : In vitro studies showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.